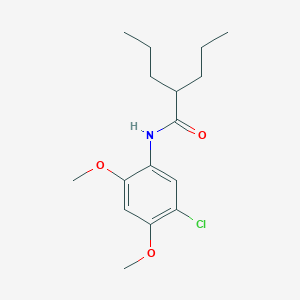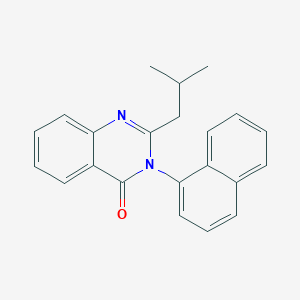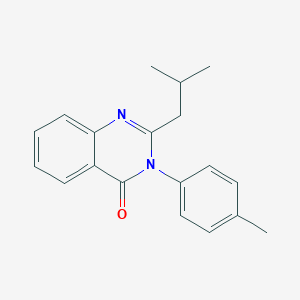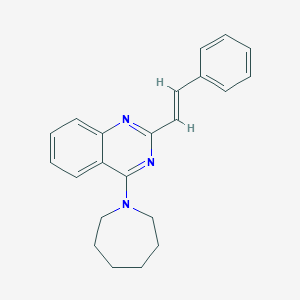
N-(5-chloro-2,4-dimethoxyphenyl)-2-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-propylpentanamide, also known as CRL-40,940 or fladrafinil, is a synthetic compound that belongs to the eugeroic class of drugs. Eugeroics are a class of drugs that promote wakefulness and alertness without the side effects associated with traditional stimulants.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-propylpentanamide is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters are involved in regulating wakefulness, attention, and mood.
Biochemical and physiological effects:
N-(5-chloro-2,4-dimethoxyphenyl)-2-propylpentanamide has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase the levels of dopamine, norepinephrine, and histamine in the brain. It has also been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in memory and learning.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2,4-dimethoxyphenyl)-2-propylpentanamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its cognitive-enhancing effects. However, there are also some limitations to its use. For example, it has not been extensively studied in humans, and its long-term effects are not well understood.
Future Directions
There are a number of potential future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-propylpentanamide. One area of interest is its potential therapeutic applications for conditions such as Alzheimer's disease, ADHD, and narcolepsy. Additionally, there is interest in exploring its potential as a cognitive enhancer for healthy individuals. Further research is needed to fully understand the mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-propylpentanamide and its long-term effects in humans.
Synthesis Methods
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-propylpentanamide involves the reaction of 2-propylpentanoyl chloride with 5-chloro-2,4-dimethoxyaniline in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(5-chloro-2,4-dimethoxyphenyl)-2-propylpentanamide.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-2-propylpentanamide has been extensively studied for its potential use as a cognitive enhancer. It has been shown to improve memory, learning, and attention in animal studies. Additionally, it has been suggested that N-(5-chloro-2,4-dimethoxyphenyl)-2-propylpentanamide may have potential therapeutic applications for conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.
properties
Molecular Formula |
C16H24ClNO3 |
|---|---|
Molecular Weight |
313.82 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H24ClNO3/c1-5-7-11(8-6-2)16(19)18-13-9-12(17)14(20-3)10-15(13)21-4/h9-11H,5-8H2,1-4H3,(H,18,19) |
InChI Key |
RQSKAXMZVQEINH-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC(=C(C=C1OC)OC)Cl |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC(=C(C=C1OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)
![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)
![ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290251.png)
![ethyl 4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290252.png)
![N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide](/img/structure/B290254.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
![1-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone](/img/structure/B290256.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)
![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methoxyphenoxy)acetyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B290259.png)
![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)

![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)